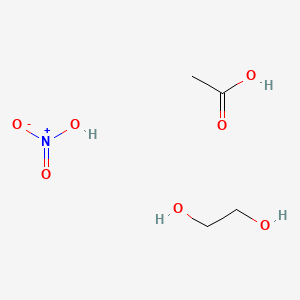

Acetic acid;ethane-1,2-diol;nitric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Acetic acid;ethane-1,2-diol;nitric acid” is a combination of three distinct chemicals: acetic acid, ethane-1,2-diol (commonly known as ethylene glycol), and nitric acid. Each of these chemicals has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Acetic Acid

Acetic acid is primarily produced through the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a rhodium/iodine catalyst system at moderate temperatures and pressures . Another method involves the oxidation of ethanol or acetaldehyde.

Ethane-1,2-Diol

Ethane-1,2-diol is synthesized from ethylene oxide, which is produced from ethene. The ethylene oxide is then hydrated to form ethane-1,2-diol. This reaction can be catalyzed by acids or bases, but industrially, it is often carried out under neutral conditions or with a small amount of sulfuric acid as a catalyst .

Nitric Acid

Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water to form nitric acid .

Analyse Chemischer Reaktionen

Acetic Acid

Acetic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Oxidation: Can be oxidized to carbon dioxide and water.

Reduction: Can be reduced to ethanol.

Ethane-1,2-Diol

Ethane-1,2-diol participates in several reactions:

Oxidation: Can be oxidized to oxalic acid or carbon dioxide and water.

Esterification: Reacts with carboxylic acids to form esters.

Dehydration: Can be dehydrated to form acetaldehyde.

Nitric Acid

Nitric acid is a strong oxidizing agent and undergoes reactions such as:

Oxidation: Oxidizes metals and non-metals.

Nitration: Introduces nitro groups into organic compounds.

Decomposition: Decomposes to nitrogen dioxide, water, and oxygen.

Wissenschaftliche Forschungsanwendungen

Acetic Acid

Acetic acid is widely used in the production of vinyl acetate monomer, which is a precursor for polyvinyl acetate and polyvinyl alcohol. It is also used as a solvent and reagent in chemical synthesis .

Ethane-1,2-Diol

Ethane-1,2-diol is primarily used as an antifreeze and coolant in automotive applications. It is also a key raw material in the production of polyester fibers and resins .

Nitric Acid

Nitric acid is essential in the production of fertilizers, particularly ammonium nitrate. It is also used in the manufacture of explosives, dyes, and pharmaceuticals .

Wirkmechanismus

Acetic Acid

Acetic acid acts as a weak acid, donating protons (H⁺) in aqueous solutions. It can also act as a nucleophile in esterification reactions.

Ethane-1,2-Diol

Ethane-1,2-diol functions as a diol, participating in hydrogen bonding and acting as a nucleophile in various chemical reactions.

Nitric Acid

Nitric acid acts as a strong oxidizing agent, accepting electrons from other substances and introducing nitro groups into organic molecules.

Vergleich Mit ähnlichen Verbindungen

Acetic Acid

Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use in the production of vinyl acetate monomer and its role as a solvent.

Ethane-1,2-Diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its extensive use as an antifreeze and its role in polyester production .

Nitric Acid

Similar compounds include sulfuric acid and hydrochloric acid. Nitric acid is unique due to its strong oxidizing properties and its use in nitration reactions.

Eigenschaften

CAS-Nummer |

65260-93-7 |

|---|---|

Molekularformel |

C4H11NO7 |

Molekulargewicht |

185.13 g/mol |

IUPAC-Name |

acetic acid;ethane-1,2-diol;nitric acid |

InChI |

InChI=1S/C2H4O2.C2H6O2.HNO3/c1-2(3)4;3-1-2-4;2-1(3)4/h1H3,(H,3,4);3-4H,1-2H2;(H,2,3,4) |

InChI-Schlüssel |

QETJLNXJXIDPAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C(CO)O.[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)

![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)

![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)